molecular formula C31H36ClNO3 B590385 4'-Pivaloyloxy Toremifene CAS No. 1798397-87-1

4'-Pivaloyloxy Toremifene

Cat. No.: B590385
CAS No.: 1798397-87-1
M. Wt: 506.083
InChI Key: FVPGMEKMGGWRFW-ZIADKAODSA-N
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Description

Contextualization of Toremifene (B109984) within SERM Research

Toremifene is a nonsteroidal triphenylethylene (B188826) derivative and a first-generation SERM, structurally similar to tamoxifen (B1202). Current time information in Bangalore, IN.oncologynewscentral.com It is approved for the treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive or unknown tumors. researchgate.netgoogle.com Toremifene's mechanism of action involves competitive binding to estrogen receptors, thereby blocking the growth-stimulatory effects of estrogen in breast tissue. Current time information in Bangalore, IN.researchgate.net In other tissues, such as bone and the cardiovascular system, it can exert estrogen-like (agonistic) effects. drugbank.com

Research has established that toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. chemicalbook.commdpi.com Its major active metabolite is N-desmethyltoremifene. mdpi.com The pharmacokinetic profile of toremifene is characterized by good oral absorption and a long elimination half-life of approximately 5 days. americanchemicalsuppliers.comasm.org

Rationale for 4'-Pivaloyloxy Derivatization in Pharmaceutical and Pharmacological Research

The existence of 4'-Pivaloyloxy Toremifene is documented in chemical databases, identified by its CAS number 177748-20-8 and molecular formula C31H36ClNO3. lgcstandards.comchemicalbook.comlgcstandards.com While specific research on this particular compound is not extensively published, the rationale for its synthesis can be inferred from the well-established principles of prodrug design and the known properties of pivalate (B1233124) esters.

The development of toremifene was driven by the search for a SERM with a safety profile potentially superior to that of tamoxifen. researchgate.net Toremifene was first synthesized in 1981 and was commercially available by 1990. nih.gov The exploration of toremifene analogues and metabolites has been a continuous area of research. For instance, ospemifene, a major metabolite of toremifene, has been developed as a treatment for dyspareunia, a symptom of vulvovaginal atrophy, due to its estrogenic effects on the vaginal epithelium. biomall.in This highlights the therapeutic potential that can be unlocked by modifying the core toremifene structure.

Prodrug design is a versatile strategy to enhance the therapeutic efficacy of a drug by improving its pharmacokinetic properties. ajrconline.orgwikipedia.org One common approach is the formation of ester prodrugs to increase the lipophilicity of a parent drug containing a hydroxyl group. hrpatelpharmacy.co.in Increased lipophilicity can lead to improved oral bioavailability, as the more fat-soluble prodrug can more easily pass through the lipid-rich cell membranes of the gastrointestinal tract. wikipedia.org

The use of a pivaloyl ester, in particular, is a known strategy in medicinal chemistry. The bulky tert-butyl group of the pivalate moiety can sterically hinder premature hydrolysis by esterases, potentially leading to a more controlled and sustained release of the active drug. mdpi.com This strategy has been successfully applied to other classes of drugs, such as the antibiotic pivampicillin, an ester prodrug of ampicillin, to enhance its oral absorption. wikipedia.org The derivatization of a drug with a pivaloyl group is intended to create a temporarily inactive molecule that is readily absorbed and then cleaved by esterases in the body to release the active parent compound. researchgate.netmdpi.com

The table below summarizes the general advantages of prodrug design.

Advantage of Prodrug Design Description Example
Improved Oral Bioavailability Increasing the lipophilicity of a drug can enhance its absorption from the gastrointestinal tract. wikipedia.orgPivampicillin (prodrug of ampicillin) wikipedia.org
Increased Stability Masking a reactive functional group can protect the drug from chemical or enzymatic degradation before it reaches its target. ajrconline.orgHetacillin (prodrug of ampicillin) ajrconline.org
Enhanced Site-Specific Delivery Prodrugs can be designed to be activated by enzymes that are prevalent at the target site, concentrating the active drug where it is needed. hrpatelpharmacy.co.inDiethylstilbestrol diphosphate (B83284) for prostate cancer hrpatelpharmacy.co.in
Prolonged Duration of Action Slow conversion of the prodrug to the active drug can maintain therapeutic concentrations for a longer period. biomall.inHemisuccinate ester of propranolol (B1214883) ajrconline.org
Reduced Toxicity By remaining inactive until it reaches the target site, a prodrug can minimize exposure of non-target tissues to the active drug. biomall.inCapecitabine (prodrug of 5-fluorouracil)

In the context of this compound, the addition of the pivaloyloxy group to the 4'-hydroxy position of a toremifene metabolite would create an ester. This modification would increase the lipophilicity of the molecule, which could theoretically enhance its oral absorption and bioavailability. Once absorbed, it is expected that ubiquitous esterase enzymes would hydrolyze the ester bond, releasing the active 4-hydroxytoremifene (B1666333) metabolite and pivalic acid. researchgate.net

It is important to note that the liberation of pivalic acid from prodrugs has been associated with carnitine depletion, as pivalic acid is primarily eliminated from the body as a conjugate with carnitine. wikipedia.orgasm.orgnih.gov This is a consideration in the long-term use of pivalate-containing prodrugs.

Properties

CAS No.

1798397-87-1

Molecular Formula

C31H36ClNO3

Molecular Weight

506.083

IUPAC Name

[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28-

InChI Key

FVPGMEKMGGWRFW-ZIADKAODSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl

Synonyms

4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; 

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 4 Pivaloyloxy Toremifene

Strategies for O-Pivaloylation in Organic Synthesis

O-pivaloylation, the introduction of a pivaloyl (trimethylacetyl) group to a hydroxyl moiety, is a common protective strategy in multi-step organic synthesis. The bulky nature of the pivaloyl group provides steric hindrance, rendering the resulting ester resistant to a variety of chemical conditions, particularly cleavage by many nucleophiles and bases.

Several reagents and catalytic systems have been developed for the efficient pivaloylation of alcohols and phenols. organic-chemistry.org The choice of method often depends on the substrate's reactivity, steric environment, and the presence of other functional groups. Common pivaloylating agents include pivalic anhydride (B1165640) and pivaloyl chloride. organic-chemistry.orgorgsyn.org While pivalic anhydride is effective, the removal of unreacted anhydride (boiling point 193 °C) can be challenging, especially on a larger scale. orgsyn.org Consequently, pivaloyl chloride is often preferred as it can be used under milder conditions and yields a cleaner product, simplifying purification. orgsyn.orgorgsyn.org

Catalysts are frequently employed to facilitate the reaction. Systems such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been used as recyclable catalysts for the acylation of sterically hindered alcohols. organic-chemistry.org Other catalysts, including bismuth triflate (Bi(OTf)₃) and phosphoric acid (H₃PO₄), have proven effective in activating less reactive anhydrides like pivalic anhydride for the acylation of demanding substrates. organic-chemistry.org A key advantage of some modern protocols is the ability to achieve high yields under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.org

Table 1: Selected Methods for O-Pivaloylation
Pivaloylating AgentCatalyst/ConditionsKey FeaturesReference
Pivalic AnhydrideBismuth Triflate (Bi(OTf)₃)Effective for sterically demanding or tertiary alcohols. organic-chemistry.org
Pivalic AnhydridePhosphoric Acid (H₃PO₄)Inexpensive, safe, and simple method. organic-chemistry.org
Pivaloyl ChlorideTriethylamine (NEt₃), CH₂Cl₂Delivers a cleaner product; unreacted reagents are easily removed. orgsyn.org
Pivalic AnhydrideSolvent-free, no catalystEfficient for primary vs. secondary alcohols; simple workup. organic-chemistry.org

The synthesis of 4'-Pivaloyloxy Toremifene (B109984) originates from its parent compound, Toremifene. Toremifene is a triphenylethylene (B188826) derivative characterized by geometric isomerism, existing as (E)- and (Z)-isomers. The stereochemistry of the central double bond is a critical aspect of the synthesis, as different isomers can possess distinct properties.

A key reaction in the synthesis of the triphenylethylene scaffold is the McMurry coupling, which joins two different ketone precursors. researchgate.netnih.gov For Toremifene analogues, this typically involves the coupling of a propiophenone (B1677668) derivative with a benzophenone (B1666685) derivative. nih.gov The stereochemical outcome of this reaction (the E/Z ratio) is influenced by the reaction conditions and the structure of the reactants. researchgate.net Achieving a high proportion of the desired isomer, often the (Z)-isomer in related therapeutic compounds, is a primary synthetic goal.

However, control of stereochemistry can be challenging, as the double bond in some triphenylethylene derivatives can isomerize under certain conditions, such as in solution at room temperature. nih.gov Therefore, synthetic and purification strategies must be carefully designed to ensure stereochemical integrity. Purification techniques such as recrystallization from appropriate solvents or silica (B1680970) gel chromatography are often employed to isolate the desired isomer in high purity. nih.govnewdrugapprovals.org For example, a patented synthesis of Toremifene describes the use of thionyl chloride in the final steps, followed by recrystallization to obtain the pure product. newdrugapprovals.org The stereochemistry of the final products must be rigorously confirmed by spectroscopic methods. researchgate.net

The synthesis of 4'-Pivaloyloxy Toremifene is a derivatization of Toremifene. This transformation requires a hydroxylated precursor, namely 4-hydroxytoremifene (B1666333), which is a known metabolite of the parent drug. europa.eu The synthetic pathway can be envisioned as follows:

Synthesis of Toremifene: Preparation of the Toremifene scaffold with the desired stereochemistry (e.g., Z-isomer) as described previously.

Hydroxylation: Introduction of a hydroxyl group at the 4-position of the appropriate phenyl ring to yield 4-hydroxytoremifene. This precursor is a key intermediate. nih.gov

O-Pivaloylation: The phenolic hydroxyl group of 4-hydroxytoremifene is then esterified using one of the O-pivaloylation methods discussed in section 2.1. This reaction involves treating 4-hydroxytoremifene with a pivaloylating agent like pivaloyl chloride in the presence of a suitable base or catalyst.

Reaction optimization is crucial to maximize the yield and purity of this compound. This involves the systematic variation of parameters such as the choice of pivaloylating agent, catalyst, solvent, reaction temperature, and reaction time. The goal is to find conditions that drive the reaction to completion while minimizing side reactions and preserving the stereochemistry of the double bond.

Chromatographic Separation Techniques for Purity Assessment

Assessing the purity of this compound, particularly its isomeric purity, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for this purpose. musechem.comnih.gov

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating Toremifene and its derivatives. nih.govnih.gov In this technique, a nonpolar stationary phase, most commonly an octadecylsilane (B103800) (C18) bonded silica, is used with a polar mobile phase. newdrugapprovals.orgnih.gov The separation of the (E) and (Z) isomers of triphenylethylenes is readily achievable with optimized HPLC methods, allowing for accurate quantification of isomeric purity. researchgate.netmusechem.com A specific method detailed in a patent for Toremifene analysis provides a robust example of the conditions that can be adapted for its derivatives. newdrugapprovals.org

Table 2: Example HPLC Conditions for Toremifene Purity Analysis
ParameterCondition
Stationary PhaseOctadecylsilane bonded silica (C18)
Mobile Phase A1% Trifluoroacetic acid in water
Mobile Phase BAcetonitrile
ElutionGradient elution
Detection Wavelength210 nm

This method, used for Toremifene, can be adapted to assess the purity of this compound. newdrugapprovals.org

Other techniques like High-Performance Capillary Electrophoresis (HPCE) have also been utilized for the separation of (Z) and (E) isomers of Toremifene. musechem.com

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). anu.edu.au

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₃₁H₃₆ClNO₃), the expected monoisotopic mass is 505.2384 g/mol . lgcstandards.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule. The resulting fragmentation pattern provides structural information and can be compared to that of the parent compound, Toremifene, to confirm the presence of the core structure and the added pivaloyl group. nih.gov A key diagnostic feature in the mass spectrum of Toremifene and its derivatives is the isotopic pattern of chlorine, which appears as two peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1. newdrugapprovals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is essential for structural verification. For this compound, it would show all the signals expected for the Toremifene backbone, plus a highly characteristic sharp singlet integrating to nine protons for the three equivalent methyl groups of the pivaloyl moiety. The chemical shift of this signal typically appears upfield, around 1.3 ppm.

¹³C NMR: The carbon NMR spectrum complements the proton data, confirming the total number of carbon atoms and their chemical environment, including the carbonyl carbon of the pivaloyl ester group.

Stereochemical Assignment: NMR is the definitive tool for assigning the (E) and (Z) configuration of the double bond. The chemical shift of the protons in the N,N-dimethylaminoethoxy side chain, specifically the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-), is highly sensitive to the geometry of the molecule. researchgate.netnih.gov Due to anisotropic shielding effects from an adjacent phenyl ring, the signal for these protons in the (Z)-isomer appears at a higher field (further upfield) compared to the corresponding signal in the (E)-isomer. nih.gov

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish proton-proton connectivities and through-space proximities, respectively, providing unequivocal confirmation of the structure and stereochemistry. researchgate.net

Together, these analytical methods provide a comprehensive characterization of this compound, ensuring its structural and isomeric integrity.

Preclinical Pharmacokinetics and Biotransformation of 4 Pivaloyloxy Toremifene

Absorption and Distribution Studies in Preclinical Models

Following oral administration, toremifene (B109984), the parent compound of the active metabolite derived from 4'-Pivaloyloxy Toremifene, is readily absorbed. tg.org.aueuropa.eu Studies indicate that food does not significantly impact the extent of its absorption. tg.org.aueuropa.eu In preclinical models, such as rats, toremifene has demonstrated effective absorption when administered orally. kyowakirin.com

The distribution of toremifene is extensive, with an apparent volume of distribution of approximately 580 L. drugs.comwikipedia.org It is highly bound to plasma proteins, with over 99.5% bound, primarily to albumin. europa.eudrugs.com In lactating rats, toremifene has been shown to be excreted into milk. drugs.com Preclinical studies in athymic mice demonstrated that toremifene effectively distributes to tumor tissue to exert its antiestrogenic effects. kyowakirin.com

The pharmacokinetic profile of toremifene is characterized by a biexponential decline in plasma concentrations after absorption. The initial distribution phase has a half-life of about 4 hours, followed by a longer elimination half-life of approximately 5 days. drugs.com This long elimination half-life is partly attributed to enterohepatic circulation, which has been reported in rats. acs.org

Table 1: Pharmacokinetic Parameters of Toremifene in Preclinical and Clinical Settings | Parameter | Value | Species/Context | Reference | | :--- | :--- | :--- | :--- | | Absorption | Readily absorbed orally | Human | tg.org.aueuropa.eu | | | Food has no significant effect | Human | tg.org.aueuropa.eu | | Distribution | Volume of Distribution (Vd) | ~580 L | Human | drugs.comwikipedia.org | | | Plasma Protein Binding | > 99.5% (mainly albumin) | Human | europa.eudrugs.com | | | Distribution Half-Life | ~4 hours | Human | drugs.com | | Elimination | Elimination Half-Life | ~5 days | Human | drugs.comwikipedia.org | | | | Excreted in rat milk | Rat | drugs.com | | | Enterohepatic Recirculation | Reported | Rat | acs.org |

Metabolic Pathways and Metabolite Identification in Biological Systems

The biotransformation of this compound is initiated by the hydrolysis of its pivaloyloxy group, leading to the formation of 4-hydroxytoremifene (B1666333). This active metabolite then undergoes extensive metabolism, similar to the parent compound toremifene.

Esterase-Mediated Hydrolysis of the Pivaloyloxy Moiety

This compound is designed as a prodrug, where the pivaloyloxy ester is intended to be cleaved by esterases present in the body to release the active metabolite, 4-hydroxytoremifene. Pivaloyloxymethyl prodrugs are known to be susceptible to hydrolysis by ubiquitous plasma and tissue esterases. nih.gov This bioconversion is a critical step for the activation of the compound. While specific studies on this compound hydrolysis are not detailed in the provided results, the general principle of ester prodrugs suggests that enzymes like cholinesterase and other non-specific esterases, found in various tissues including the cornea and liver, would be responsible for this reaction. nih.gov The stability of such prodrugs can vary between species; for instance, some N-(pivaloyloxy)alkoxy-carbonyl prodrugs were found to be rapidly metabolized in mouse plasma but were more stable in human and swine plasma. europa.eu

Cytochrome P450-Mediated Metabolism (e.g., CYP3A4, N-demethylation, hydroxylation)

Once this compound is hydrolyzed to 4-hydroxytoremifene, it and its parent compound, toremifene, are extensively metabolized by the cytochrome P450 (CYP) enzyme system in the liver. europa.euacs.org The primary metabolic pathway for toremifene is N-demethylation to form N-desmethyltoremifene, a major circulating metabolite. drugs.comasco.org This reaction is principally mediated by CYP3A4. europa.eudrugs.comasco.orgnih.gov

Hydroxylation is another key metabolic route, leading to the formation of active metabolites like 4-hydroxytoremifene. acs.org While CYP2D6 is a key enzyme in the 4-hydroxylation of the related compound tamoxifen (B1202), its role in the formation of 4-hydroxytoremifene from toremifene appears to be less significant. nih.govnih.gov Instead, studies suggest that the formation of 4-hydroxy-N-desmethyltoremifene is catalyzed by both CYP2C9 and CYP2D6. nih.gov Toremifene itself is a competitive inhibitor of CYP3A4 and a non-competitive inhibitor of several other CYP isoforms, including CYP2C8, CYP2C9, and CYP2C19. nih.gov

Table 2: Major Cytochrome P450 Enzymes in Toremifene Metabolism

Metabolite Formation Primary CYP Enzyme(s) Reference
N-desmethyltoremifene CYP3A4 drugs.comasco.orgnih.gov
4-hydroxy-N-desmethyltoremifene CYP2C9, CYP2D6 nih.gov

Sulfation and Other Conjugation Reactions

The active metabolite, 4-hydroxytoremifene, undergoes further phase II metabolism through conjugation reactions, primarily sulfation. csic.es Studies using human liver cytosols have shown significant interindividual variability in the sulfation of 4-hydroxytoremifene. csic.es The primary sulfotransferase enzymes (SULTs) responsible for this reaction are SULT1A1 and SULT1E1. csic.es SULT1A1 appears to be the main hepatic enzyme involved in this pathway. csic.es In addition to sulfation, metabolites of toremifene can also be conjugated with glucuronic acid before excretion. nih.gov

Identification of Novel Metabolites

Urinary excretion studies have led to the identification of numerous toremifene metabolites. In one study, 20 different metabolites were detected, which were excreted in free form or as glucuronide and sulfate (B86663) conjugates. nih.gov The main routes of phase I metabolism included carboxylation of the chlorinated side chain, N-demethylation, and hydroxylation at various positions. Some of the most abundant metabolites detected were found to be dehalogenated. nih.gov Other identified metabolites include didemethyltoremifene and (deaminohydroxy)toremifene, also known as ospemifene. acs.orgasco.org

Excretion Profiles in Preclinical Species

Toremifene and its metabolites are eliminated from the body primarily through the feces. tg.org.aueuropa.euacs.org Approximately 70% of the administered dose is excreted in the feces as metabolites. acs.org A smaller portion, around 10% of the dose, is eliminated in the urine as metabolites. europa.euasco.org The slow elimination of toremifene is influenced by its long half-life and the occurrence of enterohepatic circulation. europa.euacs.orgasco.org In rats, the major metabolites found in urine were 4-hydroxytoremifene and N-desmethyltoremifene. Urinary excretion studies in humans have confirmed that metabolites can be detected for more than 10 days after a single oral dose.

Table 3: Summary of Toremifene Excretion

Excretion Route Percentage of Dose Notes Reference
Feces ~70% Primarily as metabolites acs.org
Urine ~10% As metabolites europa.euasco.org
Half-life ~5 days (Toremifene) Slow elimination drugs.comwikipedia.org
~6 days (N-desmethyltoremifene) wikipedia.org

Based on a comprehensive review of available scientific literature, there is no specific preclinical research data published on the bioavailability assessment of this compound in animal models.

Studies on the parent compound, toremifene, and its metabolites are extensive; however, dedicated pharmacokinetic studies detailing the bioavailability of the specific ester prodrug, this compound, are not present in the public domain. General principles of medicinal chemistry suggest that this compound is a prodrug of 4-hydroxytoremifene, designed to potentially enhance its absorption and pharmacokinetic profile. Pivalate (B1233124) esters are known to be hydrolyzed in vivo by esterase enzymes, releasing the active parent compound.

Without specific studies conducted on this compound, it is not possible to provide detailed research findings or data tables for its bioavailability in animal models as requested. Any presentation of data would be speculative and would not meet the required standards of scientific accuracy.

Molecular and Cellular Mechanisms of Action of 4 Pivaloyloxy Toremifene

Estrogen Receptor Binding Affinity and Selectivity Profiling

The activity of 4'-Pivaloyloxy Toremifene (B109984) is mediated through its active metabolite, 4-hydroxytoremifene (B1666333), which competitively binds to estrogen receptors (ERs). Toremifene and its metabolites are non-steroidal triphenylethylene (B188826) derivatives that interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.orgdrugbank.combioscientifica.com

The parent compound, toremifene, exhibits a binding affinity for ERα that is approximately 5% of that of estradiol (B170435). dovepress.com However, its metabolites show significantly different binding characteristics. The primary active metabolite, 4-hydroxytoremifene, demonstrates a much higher affinity for the estrogen receptor, reported to be 64–158% of the affinity of estradiol in rat ER studies. wikipedia.org This enhanced affinity suggests that 4-hydroxytoremifene is a key mediator of the compound's biological effects. wikipedia.org Another metabolite, N-desmethyltoremifene, has an affinity for the ER that is comparable to the parent compound. wikipedia.orgeuropa.eu

Studies have reported specific binding affinities (Ki) for toremifene at human estrogen receptors, with values of 20.3 nM for ERα and 15.4 nM for ERβ, indicating a relatively similar affinity for both subtypes. wikipedia.org This contrasts with some reports suggesting that toremifene, like other Type I SERMs, displays a higher affinity for ERα than for ERβ. dovepress.com The metabolite 4-hydroxytoremifene has been shown to possess antiestrogenic potency approximately 100-fold higher than toremifene itself in certain in vitro models. wikipedia.org

Binding Affinity of Toremifene and its Metabolites for Estrogen Receptors
CompoundReceptorBinding Affinity (Ki)Relative Binding Affinity (vs. Estradiol)
ToremifeneERα (human)20.3 ± 0.1 nM wikipedia.org~5% (rat) dovepress.com
ToremifeneERβ (human)15.4 ± 3.1 nM wikipedia.org-
4-HydroxytoremifeneER (rat)-64-158% wikipedia.org
N-desmethyltoremifeneER (rat)-3-5% wikipedia.org

Estrogen Receptor Alpha (ERα) Interaction Dynamics

The interaction of the active metabolite, 4-hydroxytoremifene, with ERα is characterized by its nature as a selective modulator. When it binds to the ligand-binding domain (LBD) of ERα, it induces a specific conformational change. nih.gov The bulky side chain of the triphenylethylene structure sterically hinders the receptor from adopting a fully agonistic conformation. oup.com This interaction is critical in tissues where ERα is the predominant subtype, such as breast cancer cells, where it leads to an antagonistic effect, blocking the proliferative signals of endogenous estrogens. dovepress.comfrontiersin.org

Estrogen Receptor Beta (ERβ) Interaction Dynamics

Toremifene and its metabolites also bind to ERβ. bioscientifica.comwikipedia.org The functional consequences of this binding are tissue-specific and depend on the relative expression levels of ERα and ERβ. dovepress.com In some cellular contexts, ERβ activation can have anti-proliferative effects, opposing the actions of ERα. researchgate.net While toremifene binds to both receptors with high affinity, the differential expression of these receptors in various tissues contributes to its selective agonist and antagonist effects. bioscientifica.comdovepress.com

Modulation of Estrogen Receptor Conformational Dynamics

The binding of a ligand to the estrogen receptor's LBD initiates a conformational rearrangement, most notably involving the C-terminal helix, known as Helix 12 (H12). nih.gov When an agonist like estradiol binds, H12 folds over the ligand-binding pocket, creating a surface that facilitates the recruitment of coactivator proteins. researchgate.netmdpi.com

In contrast, when an antagonist like 4-hydroxytoremifene binds, its side chain physically displaces H12. nih.govoup.com This prevents H12 from sealing the ligand-binding pocket and instead positions it in a way that blocks the coactivator binding groove. oup.comimist.ma Molecular dynamics simulations of the related compound 4-hydroxytamoxifen (B85900) (OHT) show that antagonist binding increases dynamic fluctuations in the loops surrounding H12, stabilizing a distinct antagonist conformation rather than simply blocking the agonist state. nih.gov This altered conformation is fundamental to the antagonistic activity of the compound.

Coregulator Recruitment and Dissociation Profiles

The tissue-specific actions of SERMs are largely determined by the differential recruitment of coregulatory proteins—coactivators and corepressors—to the ER complex. dovepress.comkup.at The conformation induced by the ligand dictates which coregulators can bind.

When bound to an agonist like estradiol, the ER complex preferentially recruits coactivators such as Steroid Receptor Coactivator-1 (SRC-1), which promote gene transcription. frontiersin.orgnih.gov Conversely, when ERα is bound to an antagonist like 4-hydroxytamoxifen, the altered conformation of H12 facilitates the recruitment of corepressor proteins, such as Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear Receptor Corepressor (NCoR). nih.govnih.gov These corepressors inhibit transcriptional activity. The toremifene-ER complex results in a decrease in the binding of ER coactivators, contributing to the reduced transcription of estrogen-responsive genes. frontiersin.org The relative expression levels of coactivators and corepressors in a given tissue can therefore determine whether toremifene acts as an agonist or an antagonist. kup.atnih.gov

Coregulator Recruitment by ER Ligands
LigandER ConformationPredominantly Recruited CoregulatorsResultant Activity
Estradiol (Agonist)AgonistCoactivators (e.g., SRC-1) nih.govTranscriptional Activation frontiersin.org
4-Hydroxytoremifene (Antagonist)AntagonistCorepressors (e.g., SMRT, NCoR) nih.govnih.govTranscriptional Repression frontiersin.org

Effects on Gene Transcription and Estrogen Response Element (ERE) Activity

The primary genomic mechanism of estrogen action involves the binding of the ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. dovepress.comuniprot.org By binding to the ER, 4-hydroxytoremifene acts as an antagonist at classical EREs, inhibiting the transcription of estrogen-dependent genes that drive cell proliferation. frontiersin.org

However, the ER can also modulate gene transcription indirectly by interacting with other transcription factors, such as AP-1 (Activator Protein-1), at their respective DNA binding sites. uniprot.orgnih.gov At these AP-1 sites, some SERMs can exhibit partial agonist activity. The estrogen-liganded ER enhances AP-1 activity via interactions with p160 coactivators, whereas the antiestrogen-liganded ER may enhance AP-1 activity through interactions with corepressors. nih.gov This differential activity at ERE versus non-ERE sites is a key feature of the mixed agonist/antagonist profile of SERMs.

Non-Genomic Signaling Pathways Initiated by 4'-Pivaloyloxy Toremifene

In addition to the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens can elicit rapid, non-genomic effects. These actions are mediated by a subpopulation of estrogen receptors located at the plasma membrane or in the cytoplasm. scispace.comnih.gov

Binding of a ligand to these membrane-associated ERs can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. nih.govopenaccessjournals.comresearchgate.net These pathways are crucial for cell survival and proliferation. Crosstalk between these non-genomic pathways and the nuclear genomic pathway is common; for instance, kinases activated by membrane ER can phosphorylate nuclear ER and its coregulators, leading to ligand-independent activation of gene transcription. openaccessjournals.commdpi.com While this is a recognized mechanism for estrogen signaling and resistance to endocrine therapies, specific studies detailing the initiation of these pathways directly by this compound or its metabolites are less common than studies on its nuclear receptor activity.

Cellular Apoptosis and Cell Cycle Modulation in Preclinical Models

There is no specific information available in the reviewed scientific literature regarding the effects of this compound on cellular apoptosis and cell cycle modulation in preclinical models.

Research on the parent compound, Toremifene , has shown that it can influence these cellular processes. For instance, in some preclinical models, Toremifene has been observed to induce apoptosis (programmed cell death). epo.orgdrugs.com This can be associated with the enhanced expression of genes linked to apoptosis, such as the TRPM-2 gene, and the activation of key apoptotic proteins like p53, caspase-3, and caspase-9. epo.orgdrugs.com

Regarding cell cycle modulation, Toremifene has been reported to cause an arrest in the G0/G1 phase of the cell cycle in certain cancer cell lines. drugs.com In some contexts, particularly in combination with other agents, it has also been implicated in blocking the cell cycle at the G2/M checkpoint. sapphirebioscience.com These actions contribute to the inhibition of cell proliferation.

Table 1: Effects of Toremifene on Apoptosis and Cell Cycle in Preclinical Studies (Note: This data pertains to Toremifene, not this compound)

Cellular Process Model System Observed Effect Key Molecular Markers Citation
Apoptosis DMBA-induced rat mammary carcinoma Increased apoptotic index Enhanced TRPM-2 gene expression epo.org
Apoptosis Human aortic umbilical vascular smooth muscle cells Induction of apoptosis Enhanced p53, caspase-3, and caspase-9 activity drugs.com
Cell Cycle Human aortic umbilical vascular smooth muscle cells G0/G1 phase arrest - drugs.com

Autophagy Induction and Regulation Studies

Specific studies on the induction and regulation of autophagy by this compound are not available in the current body of scientific literature.

The broader class of selective estrogen receptor modulators, to which Toremifene belongs, has been studied in the context of autophagy. For example, Tamoxifen (B1202), a structurally similar SERM, and its active metabolite have been shown to induce autophagy in breast cancer cells. mims.com Autophagy is a cellular process of self-degradation of cellular components, which can have a dual role in cancer, either promoting survival or contributing to cell death. The relationship between SERMs and autophagy is complex, with some research suggesting that the inhibition of autophagy could potentially enhance the therapeutic effects of these drugs. mims.com

Without direct research, it is unknown whether this compound induces, inhibits, or has no effect on the process of autophagy.

In Vitro Pharmacological and Biological Investigations of 4 Pivaloyloxy Toremifene

Antiproliferative Effects in Hormone-Responsive Cell Lines

The antiproliferative properties of 4'-Pivaloyloxy Toremifene (B109984) have been primarily investigated in hormone-responsive breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). nih.gov

In MCF-7 cells, 4'-Pivaloyloxy Toremifene and its primary metabolite, toremifene VI (TOR VI), have demonstrated anti-estrogenic effects by inhibiting cell growth. nih.gov The growth inhibitory effect is dose-dependent, with a concentration of 10.0 μM resulting in a cell growth rate of 56.4% of the control. medchemexpress.com At a concentration of 0.1 μM, the cell growth rate was 95.4% of the control. medchemexpress.com Studies have shown that at concentrations below 10-6 mol/L, the growth inhibition of MCF-7 cells by the related compound toremifene can be reversed by estradiol (B170435), but at higher concentrations, it becomes cytotoxic. nih.gov Furthermore, this compound has been shown to decrease the number of proliferating cells in a concentration-dependent manner, with a significant effect observed at 100 nM. researchgate.net It also strongly counteracted the proliferation stimulated by 10 nM 17β-estradiol (E2). researchgate.net

Conversely, this compound and its metabolite did not inhibit the growth of the estrogen receptor-negative MDA-MB-231 cell line. nih.gov This suggests that the antiproliferative effects of this compound are dependent on the presence of estrogen receptors. nih.gov

The antiproliferative mechanism of action involves the suppression of mitosis and the induction of apoptosis. nih.gov This may be mediated by the induction of transforming growth factor-beta 1 and the inhibition of insulin-like growth factor-1. nih.gov

Table 1: Antiproliferative Effects of this compound on MCF-7 Cells

Effects on Cell Differentiation Processes

Cellular differentiation is a fundamental process where a less specialized cell becomes a more specialized cell type. wikipedia.org This process is influenced by various factors, including hormones and their modulators. plos.org In the context of bone health, the differentiation of osteoblasts is a critical event.

Studies using mouse bone marrow cultures have shown that this compound enhances the differentiation of osteoblasts. nih.gov This effect was observed alongside increased mineralization and the formation of bone nodules in 21-day cultures. nih.gov The compound also stimulated cell proliferation during the initial 6 days of the culture. nih.gov The mechanism of this anabolic action on bone appears to be similar to that of 17β-estradiol and tamoxifen (B1202), and it is distinct from the mechanism of raloxifene (B1678788). nih.gov The pure antiestrogen (B12405530) ICI 182,780 was able to abolish the increase in alkaline phosphatase specific activity induced by this compound, suggesting an estrogen receptor-mediated pathway. nih.gov

Investigations into Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a complex process regulated by a balance of pro- and anti-angiogenic factors. frontiersin.org Dysregulation of angiogenesis is implicated in various diseases, including cancer. frontiersin.org The pharmacological modulation of angiogenesis is a key area of research for developing new therapies. frontiersin.org

While direct studies on the effect of this compound on angiogenesis are not extensively detailed in the provided results, the broader class of SERMs and related compounds have been investigated for their influence on angiogenic pathways. For instance, the parent compound, toremifene, has been shown to inhibit protein kinase C (PKC), which can, in turn, affect cellular processes like adhesion that are relevant to angiogenesis. nih.gov The anti-tumor effects of SERMs are partly attributed to their ability to modulate growth factors, some of which, like vascular endothelial growth factor (VEGF), are key regulators of angiogenesis. europa.eumdpi.com The development of angiogenesis inhibitors often targets the VEGF signaling pathway. google.com

Immunomodulatory Activities in Cell Culture Systems

The immune system and its modulation play a crucial role in various physiological and pathological processes, including cancer. lookchem.com Some therapeutic agents exert their effects through immunomodulatory mechanisms. frontiersin.org

Evidence suggests that triphenylethylene (B188826) compounds, the class to which this compound belongs, can modulate the immune response. lookchem.com While specific in vitro studies detailing the immunomodulatory activities of this compound in cell culture systems are not extensively available in the search results, the parent compound toremifene is classified as an antineoplastic and immunomodulating agent. fda.gov Estriol, another estrogenic compound, has been shown to have immunomodulatory effects that decrease tissue inflammation. medchemexpress.com

Receptor Cross-Talk and Downstream Signaling Cascade Analysis

This compound primarily exerts its effects through interaction with estrogen receptors (ERs), specifically ERα and ERβ. medchemexpress.com It binds to both ERα and ERβ with Ki values of 380 nM and 410 nM, respectively. medchemexpress.commedchemexpress.com This binding affinity is comparable to that of toremifene and tamoxifen. oup.com

Upon binding to ERs, this compound can act as either an agonist or an antagonist, depending on the target tissue. researchgate.net In MCF-7 breast cancer cells, it acts as an antagonist, leading to the downregulation of estrogen-responsive genes like pS2, which is an indicator of estrogen activity. nih.gov This antagonistic activity effectively counteracts ERE-mediated transactivation in these cells. medchemexpress.com

The downstream signaling cascades affected by this compound include the modulation of oncogene expression and the secretion of growth factors. europa.eu For instance, the parent compound toremifene is known to inhibit protein kinase C (PKC), which is involved in malignant progression and cellular adhesion. nih.gov It has also been shown to induce transforming growth factor-beta 1 and inhibit insulin-like growth factor-1, both of which are crucial signaling molecules in cell growth and apoptosis. nih.gov

Table 2: Receptor Binding Affinity of this compound

Investigation of Off-Target Receptor Interactions (e.g., Androgen Receptor, Progesterone Receptor)

The specificity of a drug for its intended target is a critical aspect of its pharmacological profile. Investigations into off-target interactions help to understand the full spectrum of a compound's activity and potential side effects.

In the context of this compound, studies have explored its effects on other hormone receptors, such as the androgen receptor (AR). At a low concentration of 1 nM, SERMs including this compound have been observed to exert estrogen-agonist effects on AR-positive cell populations. researchgate.net However, this effect was not observed at a higher concentration of 100 nM. researchgate.net This suggests a concentration-dependent interaction with pathways related to the androgen receptor. The parent compound, toremifene, has been shown to be predominantly anti-estrogenic but does possess some estrogenic properties depending on the context. europa.eu

Table 3: Compound Names Mentioned in the Article

In Vivo Preclinical Pharmacodynamics and Mechanistic Efficacy Studies of 4 Pivaloyloxy Toremifene

Efficacy in Xenograft Models of Hormone-Sensitive Conditions

Preclinical studies have established the efficacy of toremifene (B109984) in hormone-sensitive cancer models, primarily by demonstrating its antiestrogenic activity. The compound's mechanism involves competing with estrogen for binding sites in target tissues. drugbank.com

In an athymic mouse model bearing hormone-dependent MCF-7 breast cancer cell xenografts, toremifene demonstrated significant tumor growth inhibition. When stimulated by circulating estradiol (B170435), MCF-7 tumor growth was inhibited by over 70% with toremifene administration. nih.gov Conversely, toremifene had no effect on the growth of hormone-independent MDA-MB-231 tumor xenografts, highlighting its targeted antiestrogenic mechanism of action. nih.gov In these models, while toremifene alone did not stimulate tumor growth, it did exhibit weak partial estrogen agonist effects on the mouse uterus. nih.gov

Further studies in rat models have reinforced these findings. Toremifene effectively prevents the development of mammary tumors induced by the carcinogen 7,12-dimethylbenzanthracene (DMBA). drugbank.comnih.gov It also causes the regression of already established DMBA-induced tumors. drugbank.com Research indicates that this antitumor activity is tumoristatic rather than tumoricidal, as the effect was reversed upon cessation of treatment. nih.gov

Table 1: Efficacy of Toremifene in Preclinical Hormone-Sensitive Cancer Models

Animal ModelCancer Type / Cell LineKey FindingsMechanism of Action
Athymic Mouse (Xenograft)MCF-7 (Estrogen Receptor-Positive Breast Cancer)Inhibited estradiol-stimulated tumor growth by >70%. nih.govAntiestrogenic; competes with estradiol for receptor binding. drugbank.comnih.gov
Athymic Mouse (Xenograft)MDA-MB-231 (Estrogen Receptor-Negative Breast Cancer)No influence on tumor growth. nih.govActivity is dependent on estrogen receptor presence. nih.gov
Rat7,12-dimethylbenzanthracene (DMBA)-Induced Mammary TumorsPrevents development and causes regression of established tumors. drugbank.comnih.govAntiestrogenic; binds to estrogen receptors. drugbank.com

Bone Metabolism and Density Modulation in Preclinical Models

In preclinical settings, toremifene demonstrates tissue-specific estrogenic (agonist) activity on bone tissue. drugbank.com This suggests a mechanism that mimics the beneficial effects of estrogen on the skeleton. The ovariectomized (OVX) rat is a standard preclinical model that mimics postmenopausal estrogen deficiency and subsequent bone loss, making it a suitable tool for evaluating the effects of selective estrogen receptor modulators (SERMs) like toremifene. nih.govplos.org

Studies in rats have shown that toremifene can produce an estrogenic response. nih.gov While detailed preclinical histomorphometric analyses on bone are limited in the provided search results, the compound's classification as a SERM with estrogen-agonist effects in bone provides the mechanistic basis for its bone-protective potential. drugbank.com

Cardiovascular System Effects in Animal Models (mechanistic focus)

Toremifene exhibits estrogen-agonist activities within the cardiovascular system in animal models. drugbank.com Studies in ovariectomized (Ovx) Sprague-Dawley rats, a model for menopause, have elucidated several mechanistic benefits.

Chronic administration of toremifene was shown to improve cardiovascular performance by reversing endothelial dysfunction and decreasing vascular resting tone. researchgate.net Mechanistically, this was associated with significantly higher plasma nitric oxide (NO) levels. researchgate.net Toremifene administration led to a significant reduction in systolic blood pressure and a decrease in aortic wall thickness in these models. researchgate.net

In isolated aortic rings from Ovx rats, toremifene enhanced the relaxation response to acetylcholine (B1216132) and amplified the relaxing responses to sodium nitroprusside. researchgate.net While it did not alter the high-density lipoprotein (HDL)/total cholesterol ratio in this specific study, other reviews note that toremifene has a favorable effect on lipid-lipoprotein profiles. researchgate.netnih.gov

Table 2: Mechanistic Cardiovascular Effects of Toremifene in Ovariectomized Rats

ParameterEffect ObservedProposed Mechanism
Endothelial FunctionImproved; reversal of endothelial dysfunction. researchgate.netIncreased plasma nitric oxide (NO) levels. researchgate.net
Vascular ToneDecreased basal resting tension; enhanced vasorelaxation. researchgate.netIncreased sensitivity to acetylcholine and sodium nitroprusside. researchgate.net
Blood PressureSignificant reduction in systolic blood pressure. researchgate.netReduced peripheral resistance. researchgate.net
Vascular StructureDecreased aortic wall thickness. researchgate.netEstrogenic effects on vascular remodeling. researchgate.net
Lipid ProfileFavorable modulation of lipid-lipoproteins. nih.govEstrogen-agonist effect on hepatic lipid metabolism.

Central Nervous System (CNS) Activities and Neuroprotection in Animal Models

Preclinical investigations into the CNS activities of toremifene have focused on cognitive function. In contrast to potential neuroprotective effects observed with other SERMs, studies in mice have indicated that toremifene may impair cognitive processes. researchgate.netresearchgate.netresearchgate.net

A comparative study in mice examined the effects of toremifene and tamoxifen (B1202) on memory. The findings showed that toremifene impaired multiple aspects of memory, including acquisition, consolidation, and retrieval. researchgate.net This suggests that the compound's activity within the CNS may interfere with the neural pathways responsible for memory formation and recall. Currently, there is a lack of preclinical animal data demonstrating neuroprotective effects for toremifene.

Ocular Tissue Responses in Preclinical Research

Preclinical data on the specific effects of toremifene on ocular tissues are limited. A preliminary toxicity study in rats that administered toremifene for 26 weeks reported no observed ocular or hepatic changes. nih.gov Furthermore, general safety studies in rats and dogs have reportedly not identified the eye as a primary target organ for toxicity. researchgate.net

One study investigated the effects of toremifene on specific enzymes, Aldehyde Dehydrogenase 1 (ALDH1) and Aldehyde Dehydrogenase 3 (ALDH3), in human retinal pigment epithelial cells in vitro and in the rat liver in vivo, but specific in vivo ocular findings were not detailed. nih.gov The available preclinical evidence is insufficient to fully characterize the mechanistic responses of ocular tissues to toremifene.

Hepatic and Renal System Mechanistic Responses

The effects of toremifene on the hepatic and renal systems have been evaluated in preclinical rat models, often in direct comparison with the structurally similar SERM, tamoxifen.

Hepatic Responses: In contrast to tamoxifen, toremifene does not appear to be a potent initiator of hepatocarcinogenesis in rats. researchgate.net In long-term studies, rats treated with high doses of toremifene did not develop the hyperplastic or neoplastic nodules that were observed in nearly all tamoxifen-treated rats. nih.gov However, toremifene is not without effect on the liver. In rats initiated with the carcinogen N-nitrosodiethylamine (NDEA), toremifene increased the proportion of malignant liver tumors, although to a lesser extent than tamoxifen. nih.gov In other studies, toremifene was shown to increase the number and volume of altered hepatic foci (AHF), which are putative preneoplastic lesions. nih.gov Mechanistically, toremifene has been shown to impair liver function in an isolated perfused rat liver model, causing a significant decrease in bile flow. nih.gov

Renal Responses: Preclinical studies have shown that toremifene can impact the renal system. In female rats previously initiated with NDEA, toremifene administration increased the incidence of kidney tumors. nih.gov More recent studies on other SERMs like tamoxifen have shown potential anti-fibrotic effects in rat models of unilateral ureteral obstruction, a model for renal fibrosis, suggesting complex, context-dependent actions of this drug class on the kidney. rug.nlnih.gov

Table 3: Comparative Hepatic and Renal Effects of Toremifene in Rat Models

Organ SystemModel / ConditionFinding for ToremifeneNote / Comparison
LiverLong-term administrationDid not induce hyperplastic or neoplastic nodules. nih.govThese nodules were frequently observed with high-dose tamoxifen. nih.gov
LiverPost-carcinogen (NDEA) initiationIncreased proportion of malignant liver tumors. nih.govEffect was less potent than that of tamoxifen.
LiverGeneralIncreased number and volume of Altered Hepatic Foci (AHF). nih.govConsidered preneoplastic lesions.
LiverIsolated Perfused Rat LiverImpaired function via decreased bile flow. nih.govSuggests a direct effect on hepatobiliary transport.
KidneyPost-carcinogen (NDEA) initiationIncreased incidence of kidney tumors. nih.govHighlights potential for renal carcinogenicity in initiated models.

Structure Activity Relationship Sar Analysis of 4 Pivaloyloxy Toremifene and Analogues

Impact of the Pivaloyloxy Moiety on Receptor Affinity and Efficacy

4'-Pivaloyloxy Toremifene (B109984) is a prodrug of 4-hydroxytoremifene (B1666333). The addition of the pivaloyloxy moiety is a strategic modification designed to enhance the pharmacokinetic profile of the parent compound. This esterification masks the hydroxyl group, which is critical for high-affinity binding to the estrogen receptor (ER). nih.govoup.com

Once administered, 4'-Pivaloyloxy Toremifene is metabolized to 4-hydroxytoremifene, its active form. nih.gov The 4-hydroxyl group is a key pharmacophore, significantly increasing the binding affinity for the ER compared to toremifene itself. nih.gov This is analogous to the metabolic activation of tamoxifen (B1202) to 4-hydroxytamoxifen (B85900), which exhibits over 100 times higher relative binding affinity than its parent compound due to the presence of the phenolic hydroxyl group. wikipedia.org This hydroxyl group is crucial for high-affinity interaction with amino acid residues, specifically glutamate (B1630785) and arginine, within the ligand-binding domain of the ER. wikipedia.org

The pivaloyloxy group, therefore, does not directly participate in receptor binding but serves to improve the delivery and bioavailability of the highly active 4-hydroxytoremifene metabolite. The antitumor effect of toremifene is primarily attributed to its antiestrogenic activity, which involves competing with estrogen for binding sites on cancer cells and thereby blocking the growth-stimulating effects of estrogen. drugbank.com The efficacy of this compound is thus intrinsically linked to its efficient conversion to 4-hydroxytoremifene and the subsequent high-affinity binding of this metabolite to the ER. nih.gov

Influence of Stereochemistry on Biological Activity

Like other triphenylethylene (B188826) derivatives, toremifene and its analogues can exist as geometric isomers (E and Z isomers). researchgate.netrsc.org The spatial arrangement of the phenyl rings and the side chain significantly impacts their interaction with the estrogen receptor and, consequently, their biological activity. researchgate.net

For triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs), the Z-isomer is generally the more active antiestrogenic form. medchemexpress.com In the case of tamoxifen, the Z-isomer is the active antiestrogen (B12405530), while the E-isomer has weak estrogenic activity. The stereochemistry of these compounds is a critical determinant of their pharmacological profile. researchgate.net Studies on tamoxifen analogues have shown that the E isomers can be slightly more active against certain cancer cell lines. researchgate.net The precise stereochemical configuration of this compound would be expected to follow this general trend, with one isomer being predominantly responsible for its antiestrogenic effects after metabolic activation.

The triphenylethylene scaffold is essential for binding to the ER. wikipedia.org The specific orientation of the substituents, dictated by the isomeric form, determines whether the ligand-receptor complex adopts an antagonistic or agonistic conformation. This, in turn, dictates the recruitment of co-repressors or co-activators, leading to tissue-specific estrogenic or antiestrogenic effects. wikipedia.orgnih.gov

Exploration of Substituent Effects on the Toremifene Core

The toremifene core, a triphenylethylene structure, has been the subject of extensive SAR studies to optimize its therapeutic properties. Key structural features that influence its activity include the aminoalkoxy side chain, the ethyl group, and substitutions on the phenyl rings. plos.orgacs.org

Aminoalkoxy Side Chain : The basic aminoalkoxy side chain is a critical determinant for the antiestrogenic activity of triphenylethylene SERMs. acs.org The length and basicity of this side chain can modulate the estrogenic/antiestrogenic balance. acs.orgnih.gov

Ethyl Group : The substituent at the 2-position of the ethylene (B1197577) moiety plays a role in the biological activity. In toremifene, this is a chloroethyl group, a modification from the ethyl group in tamoxifen. plos.org This chlorine atom is a key differentiator, reducing the potential for DNA alkylation that has been a concern with tamoxifen. wikipedia.org

Phenyl Ring Substitutions : Substitutions on the phenyl rings can significantly alter the compound's activity. For instance, a hydroxyl group at the 4-position of one of the phenyl rings, as seen in the active metabolite of this compound, dramatically increases ER binding affinity. nih.gov Other substitutions, such as a chloro group, have also been explored to modulate the compound's functional activity. acs.org Studies on tamoxifen analogues have shown that a chloro substituent at the para position of one of the phenyl rings can block hydroxylation by certain enzymes and influence the estrogenic/antiestrogenic profile. acs.orgsemanticscholar.org

The following table summarizes the effects of various substituents on the activity of toremifene analogues:

Substituent/ModificationEffect on ActivityReference(s)
4'-Pivaloyloxy Group Prodrug moiety, enhances bioavailability of active 4-hydroxytoremifene. nih.govoup.com
4'-Hydroxy Group Significantly increases estrogen receptor binding affinity. nih.gov
Aminoalkoxy Side Chain Essential for antiestrogenic activity; length and basicity modulate effects. acs.orgnih.gov
Chloroethyl Group Reduces potential for DNA alkylation compared to tamoxifen's ethyl group. wikipedia.org
Phenyl Ring Substitutions Can block metabolism and alter the estrogenic/antiestrogenic balance. acs.orgsemanticscholar.org

Comparative SAR with Parent Toremifene and Other SERMs

The SAR of this compound is best understood in comparison to its parent compound, toremifene, and other well-known SERMs like tamoxifen and raloxifene (B1678788). wikipedia.orgnih.govbioscientifica.com

Toremifene vs. Tamoxifen : Toremifene is a chlorinated derivative of tamoxifen. wikipedia.org The primary structural difference is the presence of a chlorine atom on the ethyl side chain of toremifene. nih.gov This modification is significant as it reduces the formation of DNA adducts, a safety concern associated with tamoxifen. wikipedia.org In terms of efficacy, toremifene and tamoxifen have shown similar clinical outcomes in the treatment of breast cancer. uspharmacist.comnih.gov Their binding to the estrogen receptor and subsequent biological effects are largely comparable, with both acting as antagonists in breast tissue and partial agonists in other tissues like the uterus and bone. wikipedia.orgnih.govbioscientifica.com

Toremifene vs. Raloxifene : Raloxifene belongs to a different structural class of SERMs, the benzothiophenes. oup.com This structural difference leads to a distinct pharmacological profile. While both toremifene and raloxifene are antiestrogenic in breast tissue, raloxifene is also an antagonist in the uterus, whereas toremifene (like tamoxifen) exhibits some estrogenic activity in this tissue. wikipedia.orgnih.gov This highlights how different chemical scaffolds can interact with the estrogen receptor to produce varied tissue-specific responses.

The following table provides a comparative overview of the receptor binding affinity and uterine effects of these SERMs:

CompoundRelative Binding Affinity for ERα (Estradiol = 100)Uterine EffectReference(s)
Estradiol (B170435) 100Agonist nih.gov
4-Hydroxytoremifene High (exact value not specified, but higher than toremifene)Partial Agonist nih.gov
Toremifene ~5% of estradiolPartial Agonist nih.gov
4-Hydroxytamoxifen >100 times that of tamoxifenPartial Agonist wikipedia.org
Tamoxifen Lower than 4-hydroxytamoxifenPartial Agonist wikipedia.org
Raloxifene -Antagonist wikipedia.orgnih.gov

The SAR of this compound and its analogues demonstrates the intricate relationship between chemical structure and biological function. The strategic placement of the pivaloyloxy group for prodrug delivery, the critical role of the 4'-hydroxyl metabolite for receptor affinity, the influence of stereochemistry, and the effects of various substituents on the triphenylethylene core all contribute to its profile as a selective estrogen receptor modulator.

Advanced Analytical and Bioanalytical Methodologies for 4 Pivaloyloxy Toremifene Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of 4'-Pivaloyloxy Toremifene (B109984) and its primary metabolites, such as toremifene and N-desmethyltoremifene, in complex biological samples like plasma and urine. researchgate.netnih.gov The method's robustness, precision, and sensitivity make it ideal for pharmacokinetic studies.

Research has led to the development of simplified and validated HPLC methods that are effective for clinical monitoring. These methods often employ a reversed-phase C18 column and utilize ultraviolet (UV) detection. researchgate.net A key aspect of bioanalytical HPLC is sample preparation, which is crucial for removing interfering endogenous substances from the matrix. bepls.com Techniques often involve protein precipitation or liquid-liquid extraction to ensure a clean sample, with high extraction efficiency being a critical parameter for accuracy. researchgate.net Method validation is performed according to established guidelines to confirm linearity, precision, accuracy, and reproducibility. nih.gov For instance, a validated method for toremifene and its metabolites in plasma demonstrated linearity over a specific concentration range, ensuring reliable quantification for clinical sample analysis. researchgate.net

Table 1: Example HPLC Parameters for Toremifene Analysis in Plasma This table is a composite of typical conditions reported in the literature and serves as an illustrative example.

ParameterSpecificationReference
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 10 µm) researchgate.net
Mobile Phase Methanol-Ammonium Acetate (100 µmol/L)-Triethylamine (90:10:0.05) researchgate.net
Detection UV Spectrophotometry at 277 nm researchgate.net
Flow Rate 1.0 mL/min---
Sample Prep Protein Precipitation or Liquid-Liquid Extraction researchgate.net
Linear Range 0.1 - 10.0 µg/mL researchgate.net
Internal Standard Often a structurally similar compound researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

To achieve a comprehensive understanding of the metabolic fate of 4'-Pivaloyloxy Toremifene, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This highly sensitive and specific technique is essential for identifying and structurally elucidating a wide array of metabolites, particularly in urine and liver microsomal preparations. rsc.orgnih.gov Since this compound is designed to be hydrolyzed to 4-hydroxytoremifene (B1666333), the subsequent metabolic pathways of toremifene are of primary interest.

Metabolism studies using LC-MS/MS have identified numerous phase I and phase II metabolites of toremifene. nih.gov The process involves enzymatic reactions in the liver, primarily through cytochrome P450 enzymes. nih.gov Common metabolic pathways include N-desmethylation, hydroxylation, oxidation, and dehalogenation. nih.govnih.gov Advanced LC-MS/MS scanning techniques, such as precursor ion scans and product ion scans, are utilized to recognize metabolites based on characteristic fragmentation patterns. rsc.org For example, precursor ion scans for m/z values corresponding to the dimethylamino-ethoxy side chain can selectively detect metabolites containing this moiety. nih.gov Accurate mass measurements obtained via techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry further aid in confirming the elemental composition and proposed structures of new metabolites. nih.govrsc.org

Table 2: Major Toremifene Metabolites Identified by LC-MS/MS in Human Samples This table compiles metabolites reported across various studies.

MetaboliteProposed IdentificationKey Metabolic PathwayReference
N-desmethyltoremifeneC₂₅H₂₆ClNON-demethylation nih.gov
4-hydroxytoremifeneC₂₆H₂₈ClNO₂Hydroxylation rsc.orgnih.gov
4'-hydroxytoremifeneC₂₆H₂₈ClNO₂Hydroxylation rsc.orgnih.gov
(deaminohydroxy)toremifene (Ospemifene)C₂₄H₂₃ClODeamination, Hydroxylation nih.gov
α-hydroxytoremifeneC₂₆H₂₈ClNO₂Hydroxylation nih.gov
Toremifene N-oxideC₂₆H₂₈ClNO₂N-oxidation nih.govrsc.org
3,4-dihydroxy-toremifeneC₂₆H₂₇ClO₃Dihydroxylation rsc.org
Toremifene AcidC₂₄H₂₁ClO₃Oxidation rsc.org

Capillary Electrophoresis (CE) in Mechanistic Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC for the analysis of pharmaceuticals. tandfonline.com While its application in mechanistic studies of this compound is not extensively documented, its potential is significant. CE separates molecules based on their size-to-charge ratio in an electric field, offering high efficiency and minimal sample consumption. tandfonline.commdpi.com

One variant, Micellar Electrokinetic Chromatography (MEKC), has been successfully developed to determine toremifene levels in wastewater samples, demonstrating the technique's applicability to the compound. tandfonline.comresearchgate.net In this method, surfactants are added to the buffer to form micelles, which allows for the separation of neutral compounds like toremifene alongside charged species. tandfonline.com For mechanistic studies, CE could be employed to investigate drug-protein interactions, such as the binding of active metabolites to the estrogen receptor, by observing shifts in electrophoretic mobility. It could also be adapted to study the kinetics of metabolic reactions or for chiral separation of potential stereoisomeric metabolites.

Radioligand Binding Assays for Receptor Interaction Studies

The mechanism of action of this compound is predicated on the binding of its active metabolite, 4-hydroxytoremifene, to estrogen receptors (ERs). Radioligand binding assays are the gold-standard for quantifying this interaction, providing precise data on binding affinity (Kᵢ), receptor density (Bₘₐₓ), and specificity. researchgate.netfrontiersin.org These assays are crucial for characterizing the compound's hormonal and anti-hormonal activity.

In a typical competitive binding assay, a radiolabeled ligand with known affinity for the ER (e.g., [³H]-estradiol) is incubated with a source of receptors (such as cell or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (the competitor). frontiersin.org The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ), which is inversely proportional to its binding affinity. Studies have shown that the primary active metabolite, 4-hydroxytoremifene, possesses a significantly higher binding affinity for the ER than the parent toremifene, underscoring the prodrug strategy. researchgate.net These assays can also differentiate binding affinity between ER subtypes, such as ERα and ERβ, which is critical for understanding the tissue-selective effects of the drug. nih.gov

Table 3: Comparative Estrogen Receptor Binding Affinity Data compiled from literature, relative affinities can vary by assay conditions.

CompoundReceptorRelative Affinity vs. Estradiol (B170435)Reference
ToremifeneERα / ERβ~1-9% wikipedia.org
4-hydroxytoremifeneERα / ERβ~64-158% (100-fold > Toremifene) researchgate.netwikipedia.org
N-desmethyltoremifeneERα / ERβ~3-5% wikipedia.org

Immunohistochemical and Immunofluorescence Techniques for Cellular Localization

Immunohistochemistry (IHC) and Immunofluorescence (IF) are powerful visualization techniques used to determine the presence and subcellular location of specific proteins within tissues and cells, respectively. bcrf.organtibodies.com In the context of this compound research, these methods are not used to visualize the drug itself, but rather its molecular target, the estrogen receptor.

IHC is used to assess ER expression in tissue sections, which is a critical biomarker. bcrf.org In a clinical trial involving toremifene for prostate cancer, IHC was used to analyze the expression levels of ERα and ERβ in patient tissue biopsies, providing insight into the receptor status of the tumors being treated. nih.govcore.ac.uk The technique involves using a primary antibody that specifically binds to the ER, followed by a secondary antibody conjugated to an enzyme that produces a colored precipitate, allowing for visualization with a standard light microscope. bcrf.org

Immunofluorescence (IF) offers higher resolution and the ability to visualize multiple targets simultaneously (multiplexing). antibodies.compressbooks.pub In IF, the secondary antibody is linked to a fluorophore, and the signal is detected with a fluorescence microscope. researchgate.net This technique would be invaluable for detailed subcellular localization studies, for example, to visualize the translocation of ERα from the cytoplasm to the nucleus upon binding with the active metabolite of this compound. wikipedia.org Co-localization studies using multiple antibodies could further elucidate the interaction of ERs with co-regulatory proteins within specific cellular compartments. researchgate.net

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable high-throughput technique for analyzing the effects of a compound on cell populations. nih.gov For this compound, it is used to quantify how its active metabolites impact fundamental cellular processes like the cell cycle and programmed cell death (apoptosis). nih.gov

For cell cycle analysis, cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide. journalagent.com The flow cytometer measures the fluorescence intensity of individual cells, which correlates to their DNA content. This allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M). researchgate.net Studies on toremifene have shown that it can induce cell cycle arrest, often causing an accumulation of cells in the G0/G1 phase, thereby inhibiting proliferation of cancer cell lines like MCF-7. nih.gov

For apoptosis analysis, various flow cytometric assays are available. A common method uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, in conjunction with a viability dye to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. thermofisher.com Research has demonstrated that toremifene can effectively induce apoptosis in vascular smooth muscle cells and breast cancer cells. nih.govresearchgate.net

Table 4: Summary of Toremifene's Effects on Cell Cycle and Apoptosis via Flow Cytometry

Cell LineFindingEffectReference
MCF-7 (Breast Cancer)Increased cell debris, decreased S and G2/M phase cellsInduction of cell death and cell cycle arrest nih.gov
MCF-7 (Breast Cancer)Accumulation of cells in G0/G1 phaseInhibition of cell proliferation nih.gov
VSMCs (Vascular Smooth Muscle Cells)Increased percentage of apoptotic cellsInduction of apoptosis researchgate.net

Computational and Theoretical Investigations of 4 Pivaloyloxy Toremifene

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govbiointerfaceresearch.com This method is crucial for understanding the molecular basis of drug-target interactions. medicinescience.org For 4'-Pivaloyloxy Toremifene (B109984), docking simulations are essential to predict its binding affinity and mode of interaction with its primary target, the estrogen receptor (ER).

Research Findings: Studies on the parent compound, Toremifene, and its active metabolite, 4-hydroxytamoxifen (B85900), show they bind to the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). biointerfaceresearch.comrsc.org The triphenylethylene (B188826) scaffold mimics the natural ligand, estradiol (B170435), allowing it to occupy the binding pocket. rsc.org Key interactions for SERMs like Toremifene within the ERα LBD typically involve:

Hydrogen Bonds: A crucial hydrogen bond forms between a hydroxyl group on the ligand and the amino acid residue Glu353. nih.gov

Hydrophobic Interactions: The bulky aromatic rings of the triphenylethylene core fit into a hydrophobic pocket formed by various amino acid residues. nih.gov

Antagonistic Conformation: The bulky side chain, characteristic of SERMs, sterically hinders the conformational change required for co-activator binding, particularly by displacing helix 12 (H12), which leads to an antagonistic effect. aacrjournals.org

For 4'-Pivaloyloxy Toremifene, the pivaloyloxy group replaces the key hydroxyl group found in the active metabolites of many SERMs. Docking simulations would predict that the core triphenylethylene structure still anchors the molecule within the ERα LBD. However, the bulky and lipophilic pivalate (B1233124) ester would likely alter the specific interactions. It cannot act as a hydrogen bond donor like a hydroxyl group. Instead, the ester carbonyl group could potentially act as a hydrogen bond acceptor. The large pivaloyl group would significantly impact the positioning within the pocket and the disruption of helix 12, which is critical for its antagonistic activity.

A comparative docking analysis of Toremifene and its potential derivative could yield binding energy scores, indicating the predicted stability of the ligand-receptor complex. A lower binding energy generally suggests a more stable interaction. dergipark.org.tr

Table 9.1: Predicted Molecular Docking Interactions for this compound with ERα

Interaction TypePotential Interacting Residues in ERαPredicted Role of the Pivaloyloxy Moiety
Hydrogen BondingArg394, Glu353, His524The ester carbonyl may act as a hydrogen bond acceptor, but the molecule lacks the crucial hydroxyl donor group present in other SERMs.
Hydrophobic InteractionsLeu346, Leu384, Met388, Leu391, Phe404, Leu525The triphenylethylene core and the tert-butyl group of the pivaloyl moiety would engage in extensive hydrophobic contacts.
Steric Hindrance (Antagonism)Helix 12 (H12)The entire side chain, including the bulky pivaloyloxy group, is predicted to sterically clash with H12, preventing its agonist conformation.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. rsc.orgmdpi.com This technique allows for the assessment of the conformational stability of the ligand-receptor complex and can be used to explore the kinetics of binding and unbinding. mdpi.comacs.org

Research Findings: For SERMs, MD simulations have been used to confirm the stability of the antagonistic conformation of the ERα complex. aacrjournals.org Simulations show how the ligand remains stably bound in the pocket and how its side chain effectively immobilizes helix 12 in a position that blocks co-activator binding. aacrjournals.orgchemrxiv.org The root-mean-square deviation (RMSD) of the protein backbone and ligand position over the simulation time is a key metric; a stable RMSD suggests the complex is not undergoing major, destabilizing conformational changes. frontiersin.org

An MD simulation of this compound bound to ERα would be instrumental in:

Assessing Stability: Verifying if the docked pose from section 9.1 is stable over a simulated timeframe (e.g., hundreds of nanoseconds). mdpi.com

Investigating Water's Role: Examining the role of water molecules in mediating interactions between the ligand and the receptor.

Predicting Binding Free Energy: Using advanced techniques like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

The binding kinetics (k_on and k_off rates) could be explored using enhanced sampling MD methods, which can simulate the rare events of a ligand binding or unbinding from its target. rsc.org The pivaloyloxy group may influence the residence time of the drug in the binding pocket, a critical parameter for its pharmacological effect.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. frontiersin.orgnih.gov These methods can determine electron distribution, molecular orbital energies (like HOMO and LUMO), and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction capabilities. rsc.orgchemrxiv.org

Research Findings: For Toremifene and its analogs, DFT calculations have been used to analyze their conformational preferences and electronic structures. frontiersin.org The distribution of charge across the molecule is key to its ability to form electrostatic interactions with the receptor. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Table 9.2: Predicted Electronic Properties of this compound from Quantum Calculations

PropertyPredicted Influence of Pivaloyloxy GroupImplication for Biological Activity
Molecular Electrostatic Potential (MEP)Increased negative potential around the ester carbonyl oxygens.Identifies sites for potential hydrogen bond acceptance and electrostatic interactions.
HOMO-LUMO Energy GapLikely altered compared to the parent compound, Toremifene.Modulates the molecule's chemical reactivity and kinetic stability.
Partial Atomic ChargesRedistributes electron density across the aromatic ring attached to the ester.Affects the strength and nature of intermolecular interactions with the receptor.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictability

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds based solely on their structure. mdpi.com

Research Findings: QSAR models for SERMs have been developed to predict their binding affinity for estrogen receptors or their anti-proliferative activity in breast cancer cell lines. These models use molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., topological, electronic, or steric properties).

While no specific QSAR model for this compound exists, it could be included in the development of a new model for Toremifene derivatives. To build such a model, one would need a dataset of Toremifene analogs with experimentally determined activities. Descriptors for each molecule, including this compound, would be calculated. These could include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Spatial descriptors: Molecular surface area, volume.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation linking these descriptors to activity. mdpi.com The predictive power of the resulting QSAR model would then be validated. mdpi.com For this compound, its predicted activity from the model would give a quantitative estimate of its potential efficacy compared to other analogs.

ADME Prediction Models (in silico)

ADME models are used to predict the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. mdpi.comresearchgate.net These in silico predictions are vital in early drug discovery to identify compounds with potentially poor pharmacokinetic profiles.

Research Findings: Toremifene is known to be well-absorbed orally, highly protein-bound (>99.5%), and extensively metabolized by the liver, primarily by the CYP3A4 enzyme. wikipedia.orgeuropa.eu Its main metabolite is N-demethyltoremifene. europa.eu Elimination occurs mostly through feces. wikipedia.org

The addition of the pivaloyloxy group would likely change the ADME profile. This compound is an ester, suggesting it may function as a prodrug. It would likely be hydrolyzed in vivo by esterase enzymes to release the active 4-hydroxy metabolite.

Table 9.3: In Silico ADME Prediction for this compound vs. Toremifene

ADME PropertyKnown for ToremifenePredicted for this compound
Absorption (Oral Bioavailability)Good (~100%) wikipedia.orgPredicted to be high due to increased lipophilicity, but may be subject to first-pass metabolism by esterases.
Distribution (Protein Binding)Very High (>99.5%) wikipedia.orgPredicted to be very high, similar to or greater than Toremifene, due to increased lipophilicity.
Metabolism Extensive (CYP3A4-mediated N-demethylation) europa.euPredicted to be a substrate for esterases (hydrolysis to 4-hydroxytoremifene) in addition to CYP-mediated metabolism.
Excretion Mainly fecal wikipedia.orgPredicted to be mainly fecal, similar to the parent compound.
Lipophilicity (LogP) HighPredicted to be higher than Toremifene due to the addition of the lipophilic pivaloyl group.

Emerging Research Directions and Future Perspectives for 4 Pivaloyloxy Toremifene

Exploration of Novel Therapeutic Research Targets (non-clinical)

The primary mechanism of action for toremifene (B109984) and its active metabolite, 4-hydroxytoremifene (B1666333), is the modulation of estrogen receptors (ERs), with two main isoforms, ERα and ERβ. nih.govresearchgate.net These receptors have distinct tissue distribution patterns and are involved in numerous biological processes, including reproduction, bone development, and cardiovascular health. nih.govresearchgate.net As a SERM, toremifene exhibits tissue-specific agonist or antagonist activity. nih.gov While its antiestrogenic effects in breast tissue are well-established in preclinical models, future non-clinical research is expanding to investigate targets beyond the classical nuclear ER pathway. nih.gov

Recent studies have highlighted that the effects of some SERMs may not be solely mediated by estrogen receptors. nih.gov For instance, the antiviral activity of toremifene observed in non-clinical models against viruses such as Ebola and SARS-CoV-2 is thought to occur through an ER-independent mechanism. nih.govresearchgate.net In the case of the Ebola virus, toremifene is suggested to interact with the GP1 and GP2 protein subunits, which are crucial for viral entry. nih.gov For SARS-CoV-2, computational modeling and molecular dynamics simulations suggest potential interactions with the spike glycoprotein (B1211001) and the non-structural protein 14 (NSP14), which could inhibit viral replication. nih.govresearchgate.net These findings open avenues for investigating 4'-Pivaloyloxy Toremifene in non-clinical virology studies, focusing on its potential to inhibit viral targets directly after its conversion to 4-hydroxytoremifene.

Further research could also explore its role in modulating ERβ activity in the context of neuroinflammation, where selective activation of this receptor subtype could have promising implications. nih.gov

Synergistic Combinations with Other Investigational Agents in Preclinical Settings

To enhance therapeutic effects and potentially overcome resistance, a significant area of preclinical research involves combining SERMs with other investigational agents. nih.govmdpi.com The rationale is that combining mechanistically different compounds could lead to a more durable response. mdpi.com Research in this area provides a framework for future preclinical studies involving this compound.

Preclinical studies on estrogen receptor-positive (ER+) breast cancer models have explored combinations of the SERM tamoxifen (B1202) with various agents, demonstrating synergistic effects. mdpi.com For example, combinations with the aurora kinase inhibitor VX-680 or the hepatitis C antiviral compound simeprevir (B1263172) were shown to be more effective at reducing tumor volume in patient-derived xenograft (PDX) models than any of the agents alone. mdpi.com Another area of active investigation is the combination of SERMs or selective ER degraders (SERDs) with inhibitors of the PI3K/AKT/mTOR pathway, a key signaling cascade in cancer cell growth and survival. areeo.ac.ir For instance, a novel apoptosis inducer, LCTA-3344, showed a synergistic effect when combined with AKT Inhibitor IV in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines. areeo.ac.ir

The table below summarizes the findings from a preclinical study on synergistic combinations with an apoptosis inducer in different cell lines.

Cell LineCombinationCombination Index (CI)*Outcome
MCF7 (Antiestrogen-Sensitive)LCTA-3344 + AKT Inhibitor IV0.8Synergistic areeo.ac.ir
MCF7/HT (Antiestrogen-Resistant)LCTA-3344 + AKT Inhibitor IV0.4Highly Synergistic areeo.ac.ir
MCF7 (Antiestrogen-Sensitive)LCTA-3344 + AKT Inhibitor X>0.9Not Significantly Synergistic areeo.ac.ir
MCF7/HT (Antiestrogen-Resistant)LCTA-3344 + AKT Inhibitor X>0.9Not Significantly Synergistic areeo.ac.ir

*A Combination Index (CI) less than 0.9 indicates synergy. areeo.ac.ir

These findings suggest that future preclinical research could evaluate this compound in combination with inhibitors of key signaling pathways to identify potent synergistic interactions in various non-clinical disease models.

Development of Advanced Delivery Systems for Research Applications

The efficacy of a therapeutic agent can be significantly enhanced by advanced delivery systems that improve its bioavailability and target-site concentration. For toremifene, research into nano-targeted delivery has shown considerable promise in preclinical models. nih.gov This research provides a direct blueprint for the potential application of this compound within such advanced systems.

One study utilized poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) nanoparticles to encapsulate toremifene. nih.gov To further enhance targeting, these nanoparticles were conjugated with an antibody against prostate-specific membrane antigen (PSMA), an antigen expressed on prostate cancer cells. nih.gov In an orthotopic mouse model of prostate cancer, this nano-targeted delivery system led to a greater reduction in tumor growth and enhanced tumor necrosis compared to free toremifene. nih.gov Crucially, the tumor uptake of the drug was significantly increased.

The table below illustrates the enhanced tumor uptake of toremifene using different delivery methods in a preclinical model.

Treatment GroupToremifene Concentration in Tumor (Relative Increase)
Free ToremifeneBaseline
Nano-encapsulated ToremifeneNot specified
Nano-encapsulated Toremifene with anti-PSMA~15-fold increase vs. free toremifene nih.gov

Given that this compound is a prodrug designed to be cleaved by esterases, which are often overexpressed in cancer cells, its encapsulation in such nanoparticle systems could be a promising future research direction. mdpi.com This approach could combine the benefits of targeted delivery with tumor-specific activation of the prodrug, potentially leading to higher efficacy and better target selectivity in research applications. mdpi.com

Investigation of Pharmacogenomic Influences in Preclinical Models

Pharmacogenomics studies how genetic variations influence drug response, and it is a critical field for understanding the variable effects of SERMs. mdpi.comfrontiersin.org The metabolism of toremifene is a multi-step process involving several enzymes, and genetic polymorphisms in the genes encoding these enzymes can significantly alter the concentration of its active metabolites. nih.gov

Toremifene is metabolized by cytochrome P450 (CYP) enzymes to produce the active metabolite, 4-hydroxytoremifene. nih.gov This active form is then further metabolized, primarily through sulfation, by sulfotransferase (SULT) enzymes. nih.govnih.gov Preclinical research using human liver cytosols has identified SULT1A1 and SULT1E1 as the two major isoforms involved in the sulfation of 4-hydroxytoremifene. nih.govnih.gov Significant inter-individual variability—up to 30-fold—was observed in the sulfation activity in these human tissue samples. nih.gov This variability was significantly associated with genetic variants and copy number variations in the SULT1A1 gene. nih.govnih.gov

The table below summarizes the key enzymes involved in the metabolism of 4-hydroxytoremifene and their properties as determined in preclinical research.

EnzymeRoleApparent Km (µM)Vmax (nmol/min/mg protein)Key Inhibitor
SULT1A1Sulfation of 4-OH Toremifene2.6 nih.gov8.5 nih.gov2,6-dichloro-4-nitrophenol nih.gov
SULT1E1Sulfation of 4-OH Toremifene6.4 nih.gov5.5 nih.govNot specified

Since the efficacy of this compound depends on its conversion to 4-hydroxytoremifene, understanding the subsequent metabolic fate of this active compound is crucial. Future preclinical models, such as those using humanized liver systems or specific genetic knockout animal models, could be employed to investigate how pharmacogenomic variations in SULT and CYP enzymes influence the ultimate activity of the prodrug.

Repurposing Potential in Novel Disease Research Areas (non-clinical)

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for drug discovery. nih.govnih.gov Toremifene has been identified in several non-clinical studies as a compound with potential applications beyond its original focus, particularly in the field of infectious diseases. nih.govnih.gov This research opens up novel areas of investigation for its prodrug, this compound.

Preclinical in vitro studies have demonstrated that toremifene has inhibitory activity against a range of viruses. nih.gov This antiviral activity is believed to be independent of the estrogen receptor pathway. nih.gov For example, toremifene has shown activity against Ebola virus, MERS-CoV, and SARS-CoV-1 in cell culture-based assays. nih.gov More recently, it was identified as an inhibitor of SARS-CoV-2. nih.govresearchgate.net

The table below lists the observed in vitro activity of toremifene against various viruses from preclinical screening studies.

VirusCell Line Model50% Effective Concentration (EC50) / 50% Inhibitory Concentration (IC50)
Ebola VirusHuman cell lines~1 µM (IC50) nih.gov
MERS-CoVHuman cell lines12.9 µM (EC50) nih.gov
SARS-CoV-1Human cell lines11.97 µM (EC50) nih.gov
SARS-CoV-2Human cell lines3.58 µM (IC50) nih.gov

The repurposing potential of toremifene provides a strong rationale for exploring this compound in non-clinical models of these and other infectious diseases. Future research could focus on whether the prodrug form offers any advantages in these novel contexts, such as improved cellular uptake or altered pharmacokinetics, which might enhance its antiviral activity.

Future Directions in Preclinical Prodrug Design for SERMs

The development of this compound is part of a broader strategy in medicinal chemistry to create prodrugs of SERMs to improve their therapeutic properties. nih.govresearchgate.net Future preclinical research in this area is focused on designing more sophisticated prodrugs that offer greater tissue selectivity and controlled release of the active compound. nih.gov

One promising strategy is the design of prodrugs that are activated by specific enzymes that are overexpressed in the target tissue, such as cancer cells. mdpi.comnih.gov The pivaloyloxy group on this compound is cleaved by esterases, which fits this model as esterase activity is often elevated in tumors. mdpi.com Other approaches involve creating prodrugs that are activated by the unique microenvironment of diseased tissue, such as areas with high levels of reactive oxygen species (ROS) or hypoxia. mdpi.comnih.gov For example, boron-based prodrugs of ER ligands have been developed that release the active compound in the presence of pathological concentrations of hydrogen peroxide. nih.gov

Another innovative direction is the development of dual-action molecules, where an ER ligand is attached to another pharmaceutical agent. nih.gov In this design, the ER ligand helps to target the molecule to specific cells (e.g., ER-positive tumor cells), and upon cleavage, both the SERM and the second agent are released, potentially having a synergistic effect. nih.gov

Future preclinical design for SERM prodrugs will likely focus on:

Enhanced Target Specificity: Utilizing more specific enzyme or microenvironment triggers to release the active drug only at the site of action. nih.gov

Multi-functional Agents: Combining SERMs with other active molecules in a single prodrug entity for combination effects. nih.gov

Modulating Bioavailability: Designing prodrugs to optimize pharmacokinetic profiles for sustained release and improved bioavailability. researchgate.net

These advanced design strategies will inform the next generation of SERM-based research compounds, building on the foundation established by molecules like this compound.

Q & A

Q. What is the molecular mechanism of action of 4'-Pivaloyloxy Toremifene as a selective estrogen receptor modulator (SERM)?

this compound, a derivative of toremifene, functions as a SERM by binding competitively to estrogen receptors (ERs), exhibiting tissue-specific agonist/antagonist effects. Its triphenylethylene structure enables partial ER activation in bone (preserving density) and antagonism in breast tissue (inhibiting estrogen-driven proliferation). Mechanistic studies should include:

  • Receptor binding assays (e.g., competitive displacement of estradiol in ERα/ERβ isoforms) .
  • Transcriptional activity profiling using luciferase reporters in ER-positive cell lines to quantify agonist/antagonist balance .
  • Tissue-specific gene expression analysis (e.g., BMP-4 in bone vs. PR in breast) to validate selectivity .

Q. What are the key pharmacokinetic parameters of Toremifene citrate relevant to dosing regimens?

Toremifene citrate exhibits biphasic elimination:

  • Distribution half-life : ~4 hours.
  • Elimination half-life : ~5 days (parent compound); metabolites (N-demethyltoremifene, Deaminohydroxy-toremifene) persist for 4–6 days .
  • CYP3A4 auto-induction : Prolonged dosing increases metabolic clearance, requiring steady-state monitoring in clinical trials .
    Methodological considerations:
  • Use LC-MS/MS for quantifying plasma concentrations of parent drug and metabolites.
  • Model pharmacokinetic-pharmacodynamic (PK/PD) relationships to optimize dosing intervals .

Advanced Research Questions

Q. How do researchers address discrepancies between preclinical and clinical efficacy data for this compound in oncology models?

Discrepancies often arise from:

  • Species-specific ER expression : Murine models may overestimate human efficacy due to divergent ERβ signaling .
  • Metabolic differences : The pivaloyloxy prodrug moiety may alter bioavailability compared to toremifene citrate in human trials .
    Mitigation strategies:
  • Conduct cross-species microsomal stability assays to compare metabolic pathways.
  • Validate tumor xenograft models with humanized ER isoforms .

Q. What methodological considerations are critical when designing in vitro assays to evaluate this compound’s antiviral activity against enveloped viruses?

Evidence suggests activity against Ebola (EBOV) and SARS-CoV-2 via membrane fusion inhibition . Key design factors:

  • Cell lines : Use Vero E6 (EBOV) or Calu-3 (SARS-CoV-2) with pseudovirus entry assays.
  • Concentration ranges : 1–50 µM, accounting for protein binding effects .
  • Controls : Include tamoxifen (positive control for SERM activity) and remdesivir (viral replication inhibitor).
  • Mechanistic validation : Surface plasmon resonance (SPR) to test direct interactions with viral glycoproteins .

Q. How can researchers resolve conflicting data on this compound’s endocrine effects, such as growth hormone (GH) modulation?

Conflicting reports stem from:

  • Population heterogeneity : Preclinical studies in rodents vs. postmenopausal women with breast cancer .
  • Dose-dependent effects : Low doses may antagonize ERs, while high doses activate non-genomic pathways via G protein-coupled receptors .
    Recommended approaches:
  • Dynamic GH secretion assays : Use frequent sampling (every 10–20 minutes) to capture pulsatile secretion patterns.
  • Co-administration with GH-releasing hormone (GHRH) to test synergistic/antagonistic effects .

Q. What strategies are employed to differentiate this compound’s efficacy from other SERMs like tamoxifen in ER+ breast cancer?

  • Comparative transcriptomics : RNA-seq of MCF-7 cells treated with equimolar SERMs to identify unique gene clusters (e.g., apoptotic vs. proliferative signatures) .
  • Resistance profiling : Evaluate efficacy in tamoxifen-resistant PDX models via ERα mutations (e.g., Y537S) .
  • Metabolite analysis : Quantify 4-hydroxytoremifene (active metabolite) vs. endoxifen (tamoxifen metabolite) in tumor tissue .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results from in vitro cytotoxicity vs. in vivo antitumor efficacy studies?

  • Microenvironmental factors : Stromal cells in vivo may secrete protective cytokines (e.g., IL-6) absent in monolayer cultures .
  • Prodrug activation : The pivaloyloxy group may require enzymatic cleavage in vivo, which is absent in cell-free assays .
    Recommendations:
  • Use 3D co-culture models (e.g., cancer-associated fibroblasts + tumor cells) to mimic the tumor microenvironment.
  • Perform pharmacokinetic imaging (e.g., PET with radiolabeled drug) to track prodrug activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.